molecular formula C17H13F3N2O2 B2408351 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 736949-14-7

2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid

Cat. No.: B2408351
CAS No.: 736949-14-7
M. Wt: 334.298
InChI Key: XVDPUDQRMRIJHA-UHFFFAOYSA-N
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Description

This compound is a unique chemical with the empirical formula C17H13F3N2O2 and a molecular weight of 334.29 . It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .


Molecular Structure Analysis

The molecule consists of a pyrrole ring substituted with various functional groups. The pyrrole ring is a five-membered aromatic heterocycle, consisting of four carbon atoms and a nitrogen atom . The functional groups attached to the ring include a cyano group, a trifluoromethyl group, and an acrylic acid group .

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid has been synthesized for various scientific applications. One study synthesized a similar compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, characterizing its structure and properties through Nuclear Magnetic Resonance and Fourier Transform Infrared studies, indicating its potential in material research (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Antimicrobial Applications

  • Derivatives of the compound have shown potential antimicrobial properties. A research synthesized novel substituted derivatives and evaluated their antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Solar Cell Applications

  • The compound has been utilized in the synthesis of dyes for solar cell applications. One such study involved the synthesis of an organic dye based on this compound, which was used in dye-sensitized solar cells (DSSC), indicating its utility in renewable energy technologies (Shanmugam, S. Pandian, & Ramasamy, 2019).

Synthesis and Structural Analysis

  • The compound's structural versatility allows for the synthesis and structural analysis of a variety of derivatives. Studies have shown its potential in creating novel compounds with varied properties, which can be valuable in different scientific and industrial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which could potentially be a target of this compound.

Mode of Action

It’s worth noting that similar compounds have been described as powerful thiophiles that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . This could potentially hint at the biochemical pathways this compound might affect.

Pharmacokinetics

The compound is described as a solid , which might influence its bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been reported to efficiently glycosylate various alcoholic acceptors, providing the desired glycosides . This suggests that the compound might have a similar effect at the molecular and cellular level.

Action Environment

The compound is described as stable , suggesting that it might maintain its efficacy under various environmental conditions

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-10-6-12(7-13(9-21)16(23)24)11(2)22(10)15-5-3-4-14(8-15)17(18,19)20/h3-8H,1-2H3,(H,23,24)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDPUDQRMRIJHA-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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